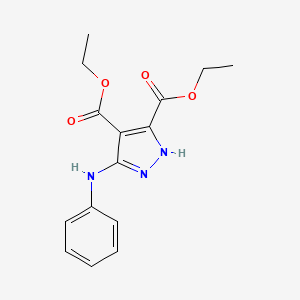![molecular formula C30H32N2O7 B11942032 dibenzyl N-[(benzyloxy)carbonyl]alanylglutamate CAS No. 5276-60-8](/img/structure/B11942032.png)
dibenzyl N-[(benzyloxy)carbonyl]alanylglutamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CARBOBENZYLOXY-L-ALANYL-L-GLUTAMIC ACID DIBENZYL ESTER typically involves the protection of amino and carboxyl groups followed by coupling reactions. One common method starts with the protection of L-glutamic acid and L-alanine using carbobenzyloxy (Cbz) groups. The protected amino acids are then coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-throughput purification systems to ensure the production of high-purity compounds .
Analyse Chemischer Reaktionen
Types of Reactions
CARBOBENZYLOXY-L-ALANYL-L-GLUTAMIC ACID DIBENZYL ESTER can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the benzyl groups.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide bonds.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: L-alanine, L-glutamic acid, and benzyl alcohol.
Oxidation: Benzaldehyde derivatives.
Reduction: Benzylamine derivatives.
Wissenschaftliche Forschungsanwendungen
CARBOBENZYLOXY-L-ALANYL-L-GLUTAMIC ACID DIBENZYL ESTER has several applications in scientific research:
Wirkmechanismus
The mechanism of action of CARBOBENZYLOXY-L-ALANYL-L-GLUTAMIC ACID DIBENZYL ESTER involves its interaction with specific molecular targets, primarily through its ester and amide bonds. These interactions can lead to the formation of stable complexes with enzymes or other proteins, thereby modulating their activity. The compound’s benzyl groups also play a role in its reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
CARBOBENZYLOXY-L-GLUTAMIC ANHYDRIDE: Similar in structure but lacks the alanine moiety.
CARBOBENZYLOXY-DL-GLUTAMIC ACID: A racemic mixture of glutamic acid derivatives.
N,N’-BIS(CARBOBENZYLOXY)-L-LYSYL-L-GLUTAMIC ACID DIBENZYL ESTER: Contains an additional lysine residue.
Uniqueness
CARBOBENZYLOXY-L-ALANYL-L-GLUTAMIC ACID DIBENZYL ESTER is unique due to its specific combination of L-alanine and L-glutamic acid residues, which confer distinct chemical and biological properties. This uniqueness makes it a valuable tool in various research applications .
Eigenschaften
CAS-Nummer |
5276-60-8 |
|---|---|
Molekularformel |
C30H32N2O7 |
Molekulargewicht |
532.6 g/mol |
IUPAC-Name |
dibenzyl 2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanedioate |
InChI |
InChI=1S/C30H32N2O7/c1-22(31-30(36)39-21-25-15-9-4-10-16-25)28(34)32-26(29(35)38-20-24-13-7-3-8-14-24)17-18-27(33)37-19-23-11-5-2-6-12-23/h2-16,22,26H,17-21H2,1H3,(H,31,36)(H,32,34) |
InChI-Schlüssel |
ZAYYONRHDVZFMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




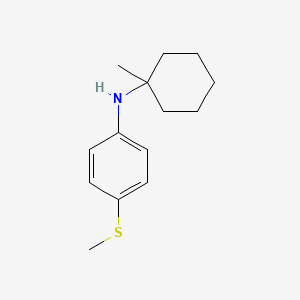
![Ir[p-F(t-Bu)-ppy]3](/img/structure/B11941971.png)
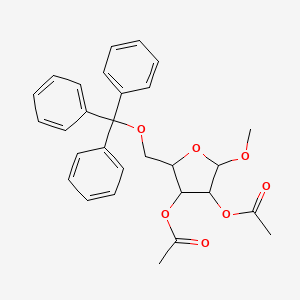
![Methyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]amino}acetate](/img/structure/B11941980.png)
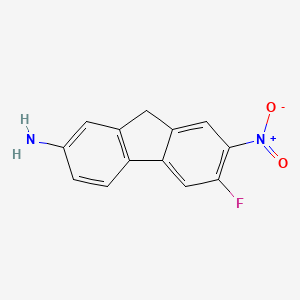
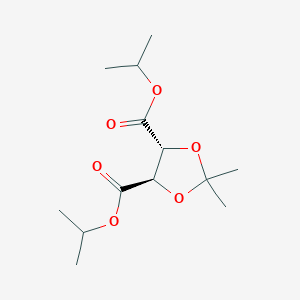

![N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)acetamide](/img/structure/B11942008.png)
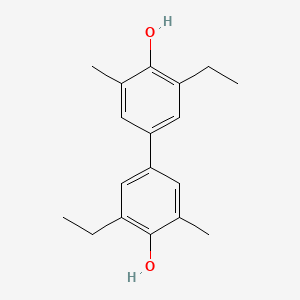
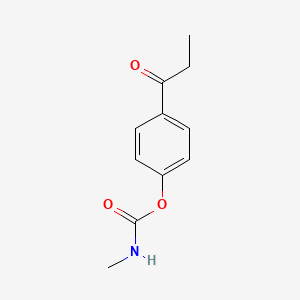
methanone](/img/structure/B11942024.png)
